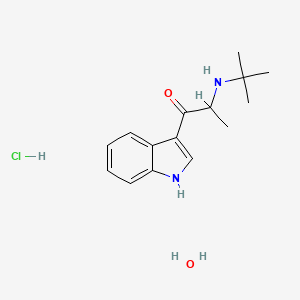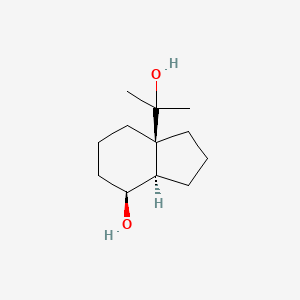
(3aR,4S,7aR)-7a-(2-hydroxypropan-2-yl)-1,2,3,3a,4,5,6,7-octahydroinden-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3aR,4S,7aR)-7a-(2-hydroxypropan-2-yl)-1,2,3,3a,4,5,6,7-octahydroinden-4-ol is a chiral compound with a complex structure It features a hydroxypropan-2-yl group attached to an octahydroinden framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,4S,7aR)-7a-(2-hydroxypropan-2-yl)-1,2,3,3a,4,5,6,7-octahydroinden-4-ol typically involves multiple steps, starting from readily available precursors. One common approach is the catalytic hydrogenation of an indene derivative, followed by regioselective hydroxylation and subsequent functional group transformations. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes, utilizing high-pressure hydrogenation reactors and continuous flow systems to ensure efficiency and scalability. The choice of catalysts, solvents, and purification techniques is crucial to obtaining high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3aR,4S,7aR)-7a-(2-hydroxypropan-2-yl)-1,2,3,3a,4,5,6,7-octahydroinden-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of halides, amines, or other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3aR,4S,7aR)-7a-(2-hydroxypropan-2-yl)-1,2,3,3a,4,5,6,7-octahydroinden-4-ol is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study enzyme-substrate interactions, particularly those involving hydroxylation and reduction processes. Its structural features allow for the investigation of chiral recognition and binding in biological systems.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (3aR,4S,7aR)-7a-(2-hydroxypropan-2-yl)-1,2,3,3a,4,5,6,7-octahydroinden-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the hydrocarbon framework provides hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (3aR,4S,7aR)-7a-(2-hydroxypropan-2-yl)-1,2,3,3a,4,5,6,7-octahydroinden-4-one
- (3aR,4S,7aR)-7a-(2-hydroxypropan-2-yl)-1,2,3,3a,4,5,6,7-octahydroinden-4-amine
- (3aR,4S,7aR)-7a-(2-hydroxypropan-2-yl)-1,2,3,3a,4,5,6,7-octahydroinden-4-chloride
Uniqueness
The uniqueness of (3aR,4S,7aR)-7a-(2-hydroxypropan-2-yl)-1,2,3,3a,4,5,6,7-octahydroinden-4-ol lies in its specific stereochemistry and the presence of the hydroxypropan-2-yl group. These features confer distinct reactivity and biological activity compared to its analogs, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H22O2 |
|---|---|
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
(3aR,4S,7aR)-7a-(2-hydroxypropan-2-yl)-1,2,3,3a,4,5,6,7-octahydroinden-4-ol |
InChI |
InChI=1S/C12H22O2/c1-11(2,14)12-7-3-5-9(12)10(13)6-4-8-12/h9-10,13-14H,3-8H2,1-2H3/t9-,10-,12+/m0/s1 |
Clave InChI |
WPSHMNVQRDVMFT-JBLDHEPKSA-N |
SMILES isomérico |
CC(C)([C@@]12CCC[C@H]1[C@H](CCC2)O)O |
SMILES canónico |
CC(C)(C12CCCC1C(CCC2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


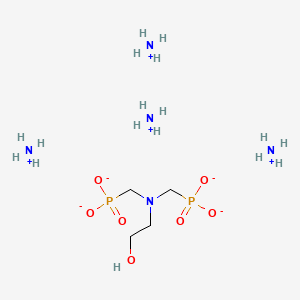
![8-(1-benzofuran-2-yl)-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,6-naphthyridine-2-carboxamide](/img/structure/B13788913.png)
![(2,5-Dioxopyrrolidin-1-yl) 4-[[18-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutoxy]-13,26-dioxo-5-heptacyclo[13.11.1.12,10.03,8.016,21.023,27.014,28]octacosa-1(27),2,4,6,8,10(28),11,14,16(21),17,19,22,24-tridecaenyl]oxy]butanoate](/img/structure/B13788925.png)
![[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-oxochromene-3-carboxylate](/img/structure/B13788927.png)
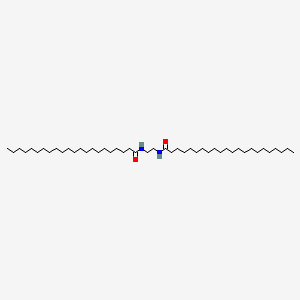
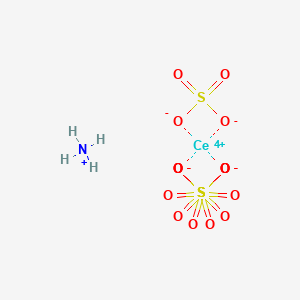
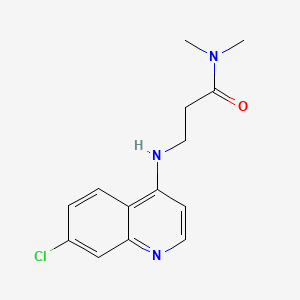
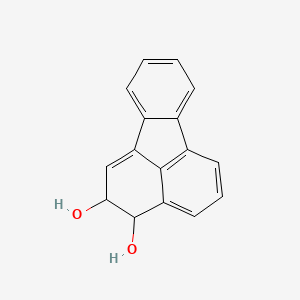
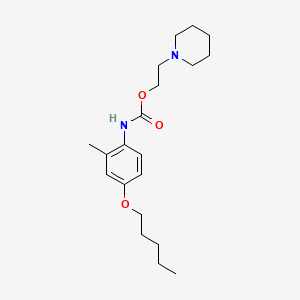
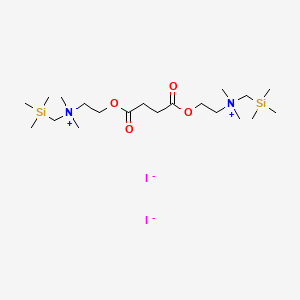
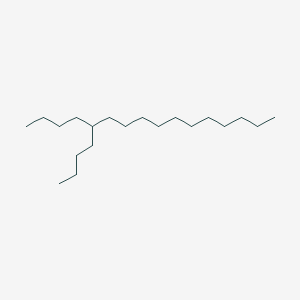

![Adenine,[2,8-3H]](/img/structure/B13788970.png)
